3-Bromo-2-cyano-6-methoxybenzenesulfonyl chloride
Overview
Description
3-Bromo-2-cyano-6-methoxybenzenesulfonyl chloride is a versatile chemical compound with the molecular formula C8H5BrClNO3S and a molecular weight of 310.55 g/mol. This compound is characterized by the presence of a bromine atom, a cyano group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. Its unique structure makes it valuable for various applications in scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-6-methoxybenzenesulfonyl chloride typically involves multiple steps, starting with the bromination of 2-cyano-6-methoxybenzenesulfonyl chloride. The reaction conditions include the use of bromine in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride, to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-cyano-6-methoxybenzenesulfonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, with nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of sulfonamides or esters.
Scientific Research Applications
3-Bromo-2-cyano-6-methoxybenzenesulfonyl chloride is widely used in scientific research due to its unique properties and reactivity. Its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in drug synthesis and modification.
Industry: Applied in material science for the production of advanced materials and coatings.
Mechanism of Action
3-Bromo-2-cyano-6-methoxybenzenesulfonyl chloride is similar to other halogenated benzenesulfonyl chlorides, such as 4-bromobenzenesulfonyl chloride and 2-chlorobenzenesulfonyl chloride. its unique combination of functional groups and positions on the benzene ring distinguishes it from these compounds, making it particularly useful for specific applications.
Comparison with Similar Compounds
4-Bromobenzenesulfonyl chloride
2-Chlorobenzenesulfonyl chloride
3-Chlorobenzenesulfonyl chloride
2-Bromobenzenesulfonyl chloride
Properties
IUPAC Name |
3-bromo-2-cyano-6-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-7-3-2-6(9)5(4-11)8(7)15(10,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEYLWKNMRUUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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